molecular formula C19H24N2O3 B11330411 N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide

N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide

Cat. No.: B11330411
M. Wt: 328.4 g/mol
InChI Key: QPZNBTLOBBIZIE-UHFFFAOYSA-N
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Description

N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a furan ring, a pyrrolidine ring, and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the synthesis of 2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethan-1-amine. This can be achieved by reacting 5-methylfurfural with pyrrolidine in the presence of a suitable catalyst.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with phenoxyacetyl chloride to form the final product, this compound. The reaction is typically carried out in an organic solvent such as dichloromethane, under basic conditions using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]-2-phenoxyacetamide

InChI

InChI=1S/C19H24N2O3/c1-15-9-10-18(24-15)17(21-11-5-6-12-21)13-20-19(22)14-23-16-7-3-2-4-8-16/h2-4,7-10,17H,5-6,11-14H2,1H3,(H,20,22)

InChI Key

QPZNBTLOBBIZIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)COC2=CC=CC=C2)N3CCCC3

Origin of Product

United States

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